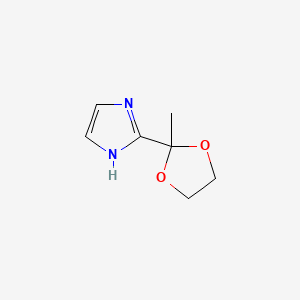
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide
Overview
Description
The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a chloro group at the 3rd position and a trifluoromethyl group at the 5th position . The compound also contains a difluoroacetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom, and the carbon atom is also attached to two fluorine atoms and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the difluoroacetamide group, and the various substituents on the ring. The electronegative atoms (nitrogen in the pyridine ring, fluorine in the trifluoromethyl and difluoroacetamide groups, and chlorine) would create regions of high electron density and could participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The pyridine ring could potentially undergo electrophilic substitution reactions at the positions activated by the substituents. The difluoroacetamide group could be involved in nucleophilic substitution reactions or could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms and polar functional groups would likely make this compound polar and could affect its solubility, boiling point, melting point, etc .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide, due to its unique structure, plays a significant role in the synthesis of various chemical compounds. For instance, its derivatives are crucial in the synthesis of potent thrombin inhibitors, as demonstrated by Lee et al. (2007) who explored the efficacy of various chloro-fluorophenyl acetamides in inhibiting thrombin (Lee et al., 2007). Additionally, Yale and Spitzmiller (1977) highlighted its use in the formation of novel pyrido[1,2-a]pyrimidin-4-ones, which are of interest in pharmaceutical research (Yale & Spitzmiller, 1977).
Agrochemical Applications
In the realm of agrochemicals, the compound is used in the synthesis of various herbicides and pesticides. Liu et al. (2014) conducted a study on the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a derivative that finds application in agrochemicals (Liu, 2014). Additionally, the compound's derivatives, as mentioned by Dotsenko et al. (2019), have shown strong herbicide antidote properties (Dotsenko et al., 2019).
Chemical and Material Science Research
From a chemical research perspective, it has been used to study various synthetic pathways and reaction principles. Liu Guang-shen (2014) analyzed the synthesis reaction principles of chloro-trifluoromethyl pyridine, a related compound, providing insights into the feasibility and efficiency of various synthetic routes (Liu Guang-shen, 2014). Moreover, its role in the formation of different chemical structures and the exploration of new reaction pathways is evident in the work of Khlebnikov et al. (2018), who utilized a trifluoromethyl-containing building block in synthesizing aminopyrroles (Khlebnikov et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2O/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWRFPKWPHVVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



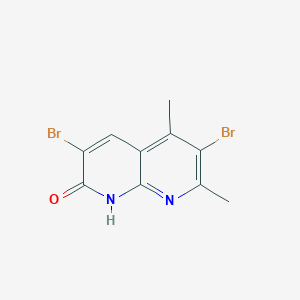
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
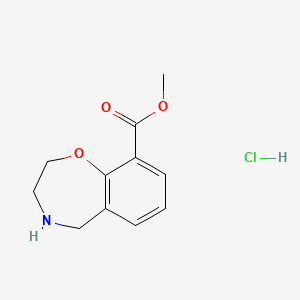

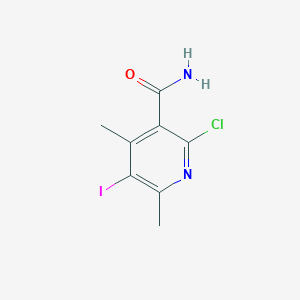

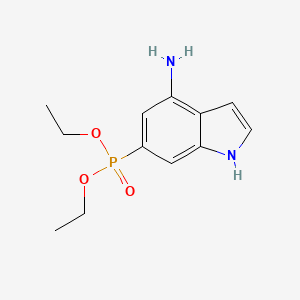




![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
